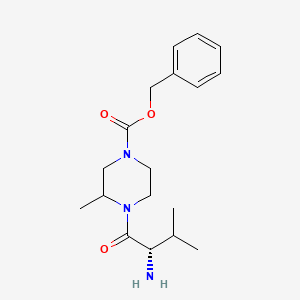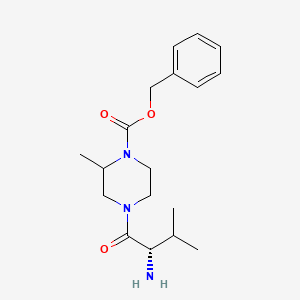
3,7-Dimethyl-9-thiophen-2-yl-nona-2,4,6,8-tetraenal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dimethyl-9-thiophen-2-yl-nona-2,4,6,8-tetraenal is a synthetic compound that belongs to the class of retinal analogs. It is characterized by its unique structure, which includes a thiophene ring and multiple conjugated double bonds. This compound is primarily used in scientific research due to its ability to modify the spectral and kinetic characteristics of microbial rhodopsin optogenetic tools .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-9-thiophen-2-yl-nona-2,4,6,8-tetraenal typically involves the use of anhydrous solvents and specific reaction conditions to ensure high purity and yield. One common method includes the use of anhydrous dimethylformamide (DMF) and anhydrous toluene as solvents . The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
3,7-Dimethyl-9-thiophen-2-yl-nona-2,4,6,8-tetraenal undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of more reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions typically involve controlled temperatures and the use of solvents like methanol and toluene .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield more oxidized derivatives, while reduction reactions may produce more reduced forms of the compound.
Aplicaciones Científicas De Investigación
3,7-Dimethyl-9-thiophen-2-yl-nona-2,4,6,8-tetraenal has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3,7-Dimethyl-9-thiophen-2-yl-nona-2,4,6,8-tetraenal involves its interaction with microbial rhodopsin optogenetic tools. The compound modifies the spectral and kinetic characteristics of these tools, allowing for precise control of light-activated biological processes . The molecular targets and pathways involved include the retinal-binding sites of rhodopsin proteins, which are crucial for their function in optogenetics.
Comparación Con Compuestos Similares
Similar Compounds
9-Pyrrolidin-1-yl-nona-2,4,6,8-tetraenal: Another retinal analog with similar structural features.
3-Methyl-7-naphthalen-2-yl-octa-2,4,6-trienal: A compound with a similar conjugated system but different aromatic ring.
9-(4-Dimethylamino-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenenitrile: A compound with a similar conjugated system and additional functional groups.
Uniqueness
3,7-Dimethyl-9-thiophen-2-yl-nona-2,4,6,8-tetraenal is unique due to its thiophene ring, which imparts distinct spectral and kinetic properties. This uniqueness makes it particularly valuable in optogenetic research, where precise control of light-activated processes is essential .
Propiedades
Fórmula molecular |
C15H16OS |
|---|---|
Peso molecular |
244.4 g/mol |
Nombre IUPAC |
(2E,4E,6E,8E)-3,7-dimethyl-9-thiophen-2-ylnona-2,4,6,8-tetraenal |
InChI |
InChI=1S/C15H16OS/c1-13(5-3-6-14(2)10-11-16)8-9-15-7-4-12-17-15/h3-12H,1-2H3/b6-3+,9-8+,13-5+,14-10+ |
Clave InChI |
INVNMJPVYFBXSG-JTOSQBKSSA-N |
SMILES isomérico |
C/C(=C\C=O)/C=C/C=C(\C)/C=C/C1=CC=CS1 |
SMILES canónico |
CC(=CC=O)C=CC=C(C)C=CC1=CC=CS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 3-[[4-[2-[(E)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate](/img/structure/B12326841.png)

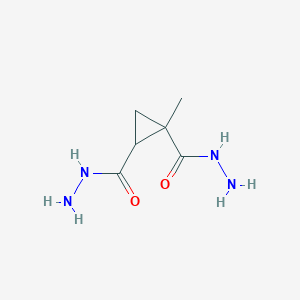
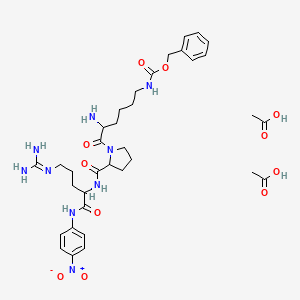


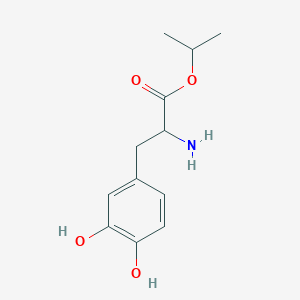
![[(4S,7aR)-1-[(1S,2R)-2-Hydroxy-5-(methoxymethoxy)-1,5-dimethyl-hex-3-ynyl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoater](/img/structure/B12326891.png)
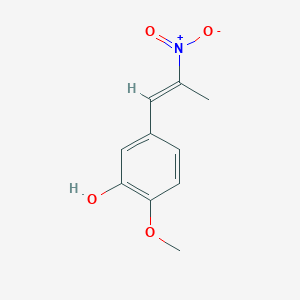
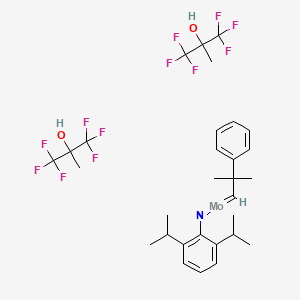
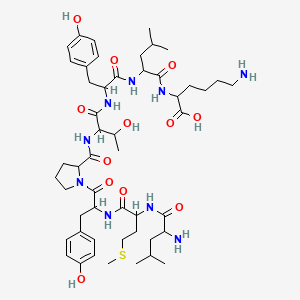
![6,7,15,16,24,25,33,34-Octaoctoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),2,4,6,8,10,12,14,16,18,21,23,25,27,30,32,34-heptadecaene](/img/structure/B12326927.png)
